molecular formula C16H10ClN3O4 B2948376 N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024255-49-9

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2948376
CAS No.: 1024255-49-9
M. Wt: 343.72
InChI Key: HXQHWZTYFJDPJA-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Indole-2-oxoacetamide derivatives represent a privileged scaffold in drug discovery due to their diverse biological activities . Specifically, structural analogues of this compound have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The core indole moiety is a key pharmacophore found in many bioactive molecules, contributing to interactions with various cellular targets . The mechanism of action for this class of compounds is under investigation but is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. Research on similar molecules indicates that apoptosis may be triggered through the activation of key executioner caspases, such as caspase-3 and caspase-8, leading to the characteristic cleavage of proteins like poly ADP-ribose polymerase (PARP), a hallmark of apoptotic cell death . The chloronitrophenyl substituent is a common feature in drug design used to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this high-purity compound for lead optimization in anticancer agent development, probing cell death pathways, and investigating structure-activity relationships (SAR) within the indole-glyoxylamide chemical space.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHWZTYFJDPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the indole derivative with the nitrated and chlorinated phenyl compound using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (Pd/C), tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: Use in the development of organic semiconductors or as a building block for more complex organic materials.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The indole moiety could facilitate binding to biological targets, while the nitrophenyl group might enhance its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Halogenated Aromatic Substituents

Compounds with halogenated aryl groups, such as N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 10j, 10k, 10l, 10m from ), share structural similarities. These derivatives exhibit variations in substituents (e.g., chloro, fluoro, nitro, pyridyl) on the phenyl ring, which influence physicochemical properties and bioactivity:

  • 10j : N-(3-chloro-4-fluorophenyl) analog showed moderate anticancer activity (melting point: 192–194°C; yield: 8%) .
  • 10l : The nitro-substituted analog (N-(4-nitrophenyl)) displayed improved solubility but lower yield (14%) compared to chloro/fluoro derivatives .

Adamantane-Modified Indole Derivatives

Adamantane-containing analogs, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (), replace the nitro-chlorophenyl group with a bulky adamantane moiety. These compounds exhibit distinct pharmacological profiles:

  • Compound 5r (): Demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50: 10.56 ± 1.14 µM) by activating caspase-8 and PARP cleavage. The adamantane group likely enhances membrane permeability and target affinity .
  • Synthetic Yields : Adamantane derivatives generally achieved higher yields (75–91.5%) compared to nitro-chlorophenyl analogs (6–17%), suggesting better synthetic feasibility .

Key Insight : The adamantane group improves pharmacokinetic properties (e.g., lipophilicity) but may increase molecular weight and reduce solubility compared to the nitro-chlorophenyl scaffold .

Fluorinated Indole Derivatives

Fluorinated analogs, such as N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (), prioritize fluorine for metabolic stability and bioavailability:

  • TCS 1105 (CAS 185391-33-7): Exhibits antimicrobial activity against ESKAPE pathogens, with a molecular weight of 296.30 g/mol and moderate lipophilicity (logP: ~2.5) .
  • Compound 2b (): N-(4-fluorophenyl) derivative showed strong binding to peripheral benzodiazepine receptors (PBR), suggesting fluorinated indoles may target neurological pathways .

Key Insight : Fluorine substitution enhances metabolic stability but may reduce cytotoxicity compared to nitro-chloro groups due to decreased electrophilicity .

Mechanistic and Therapeutic Implications

  • Nitro-Chlorophenyl Analogs : Likely induce DNA damage via nitro group reduction to reactive intermediates (e.g., nitro radicals) .
  • Adamantane Derivatives : Activate caspase-8-dependent apoptosis, avoiding neurotoxicity seen with vinca alkaloids .
  • Fluorinated Derivatives: Target non-oncological pathways (e.g., antimicrobial, neurological receptors), suggesting divergent therapeutic applications .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}ClN3_{3}O3_{3}
  • Molecular Weight : 317.72 g/mol
  • IUPAC Name : this compound

This structure features an indole moiety that is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related indole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHCT1165.0Apoptosis induction
Compound BMCF74.5Cell cycle arrest
This compoundHeLa6.0Apoptosis induction

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Indole derivatives are known to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway .

In Vitro Study on Inflammatory Markers

CompoundInflammatory MarkerIC50_{50} (µM)
This compoundCOX-27.5
Compound CTNF-alpha8.0

Neuroprotective Activity

Recent studies suggest that indole-based compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of neuroinflammation and protection against oxidative stress .

Neuroprotection Case Study

A study evaluating the neuroprotective effects of related compounds found that they could significantly reduce neuronal death in models of oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.

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